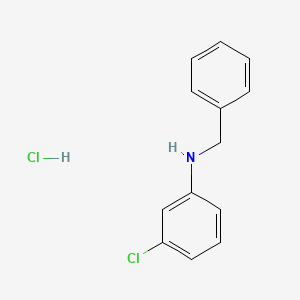

N-benzyl-3-chloroaniline hydrochloride

Descripción

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

N-benzyl-3-chloroaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN.ClH/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11;/h1-9,15H,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEGESCSRYVFGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=CC=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Introduction

3-Chloroaniline (CAS 108-42-9), also known as m-chloroaniline, is a versatile and critical chemical intermediate in the landscape of modern organic synthesis.[1] As an aniline derivative with a chlorine atom at the meta position, its unique electronic properties and reactivity make it a foundational building block in numerous industrial sectors, most notably in the development of pharmaceuticals, agrochemicals, and high-performance dyes and pigments.[2] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, focusing on the synthesis, properties, and key applications of 3-chloroaniline and its principal derivatives and salts. We will explore the causality behind synthetic strategies and provide field-proven insights into the practical application of this important molecule.

Core Compound: 3-Chloroaniline (CAS 108-42-9)

Physicochemical Properties

3-Chloroaniline is a clear, pale yellow to brown liquid that tends to darken upon storage or exposure to air and light.[3][4] It possesses a characteristic sweet odor.[5] A comprehensive summary of its physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 3-Chloroaniline

| Property | Value | Source(s) |

| CAS Number | 108-42-9 | [6] |

| Molecular Formula | C₆H₆ClN | [6] |

| Molecular Weight | 127.57 g/mol | [6][7] |

| Appearance | Clear pale yellow to brown liquid | [5] |

| Melting Point | -11 to -9 °C | [6] |

| Boiling Point | 230-231 °C | [4] |

| Density | 1.22 g/cm³ at 20 °C | [7] |

| Solubility in Water | 6.8 g/L at 20 °C | [5] |

| pKa (conjugate acid) | 3.52 at 25 °C | [5] |

| Flash Point | 124 °C | [7] |

| Refractive Index (n20/D) | 1.594 | [5] |

Synthesis of 3-Chloroaniline

The primary industrial synthesis of 3-chloroaniline involves the reduction of 3-chloronitrobenzene.[2][4] This transformation is a cornerstone reaction, and the choice of reducing agent and catalyst is critical to achieving high yield and purity while preventing undesirable side reactions, such as dehalogenation.

A common and efficient method is the catalytic hydrogenation of 3-chloronitrobenzene in the liquid phase.[8] Noble metal catalysts, such as platinum or palladium, are often employed. The addition of metal oxides to the reaction can help to suppress the hydrodechlorination side reaction, leading to yields of approximately 98%.[4] Another established method is the reduction using iron powder in the presence of an acid, such as hydrochloric acid, or a salt like ferrous sulfate.[4]

Diagram 1: Synthesis of 3-Chloroaniline

Caption: General reaction scheme for the synthesis of 3-chloroaniline.

Safety and Handling

3-Chloroaniline is a toxic substance and should be handled with appropriate safety precautions. It is toxic by inhalation, in contact with skin, and if swallowed.[7] Exposure can lead to the formation of methemoglobin, resulting in cyanosis (blue lips, fingernails, and skin), headache, dizziness, and nausea. It is also very toxic to aquatic life with long-lasting effects.[7]

Key Handling Precautions:

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors.

-

Prevent contact with skin and eyes.

-

Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.

Key Derivatives of 3-Chloroaniline

The reactivity of the amino group and the aromatic ring in 3-chloroaniline allows for the synthesis of a wide array of derivatives with significant applications in various fields.

N-Acylated Derivatives: The Amide Linkage

N-acylation is a fundamental transformation of 3-chloroaniline, leading to the formation of stable amide derivatives. This reaction is crucial for introducing new functional groups and is a common step in the synthesis of many pharmaceutical compounds. The resulting N-acyl group can serve as a protecting group for the amine or be an integral part of the final active molecule.[2] A common acylating agent is acetic anhydride or acetyl chloride.[9]

This protocol describes the N-acetylation of 3-chloroaniline using acetic anhydride.

Materials:

-

3-Chloroaniline

-

Acetic anhydride

-

Sodium acetate

-

Concentrated hydrochloric acid

-

Water

-

Ethanol (95%)

-

Erlenmeyer flask, beakers, graduated cylinders

-

Magnetic stirrer and stir bar

-

Ice bath

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

Procedure:

-

In a 100 mL Erlenmeyer flask, add 2.0 mL of 3-chloroaniline and 50 mL of water.[10]

-

While stirring, add 2.0 mL of concentrated hydrochloric acid. The 3-chloroaniline should dissolve to form its hydrochloride salt.[10]

-

In a separate beaker, prepare a solution of 4.0 g of sodium acetate in 20 mL of water.

-

To the stirred solution of 3-chloroaniline hydrochloride, add 2.5 mL of acetic anhydride.

-

Immediately add the sodium acetate solution to the reaction mixture. A white precipitate of N-(3-chlorophenyl)acetamide will form.[10]

-

Cool the mixture in an ice bath for 20-30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield white crystals.

Diagram 2: N-Acetylation of 3-Chloroaniline

Caption: Reaction scheme for the N-acetylation of 3-chloroaniline.

Urea and Thiourea Derivatives: Bioactive Scaffolds

Urea and thiourea derivatives of anilines are a class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and herbicidal properties.[11] The synthesis of these derivatives from 3-chloroaniline typically involves its reaction with isocyanates or isothiocyanates. Due to the reactivity of the amino group, protection-deprotection strategies are sometimes employed to achieve selective synthesis, particularly for more complex molecules.[12]

This protocol outlines a general procedure for synthesizing thiourea (thiocarbamide) derivatives from 3-chloroaniline, involving a Boc-protection step.[12]

Part A: Boc-Protection of 3-Chloroaniline

-

In a flask, suspend 3-chloroaniline (5 mmol) in water.

-

Add di-tert-butyl dicarbonate (Boc₂O, 5 mmol) to the suspension.

-

Stir the reaction mixture magnetically at room temperature for approximately 4 hours to yield Boc-protected 3-chloroaniline.[12]

Part B: Synthesis of Thiourea Derivative

-

In a suitable solvent such as isopropanol, reflux the Boc-protected 3-chloroaniline (5 mmol) with a substituted thiourea compound (5 mmol) for 5 hours. This forms the Boc-protected thiourea derivative.[12]

Part C: Deprotection

-

To deprotect the amino group, stir the product from Part B with 4M HCl in methanol for about 2 hours.

-

Pour the reaction mixture into ice water with vigorous stirring.

-

Collect the precipitated product by filtration, wash with cold water, and dry.

-

The final 3-(substitutedthiocarbamido)-aniline derivative can be further purified by recrystallization from ethanol.[12]

Sulfonamide Derivatives: The Gateway to Diuretics

The reaction of 3-chloroaniline with chlorosulfonic acid is a pivotal step in the synthesis of the widely used diuretic and antihypertensive drug, hydrochlorothiazide.[11][13] This reaction introduces two sulfonyl chloride groups onto the aromatic ring, which are subsequently converted to sulfonamides.

The synthesis of hydrochlorothiazide from 3-chloroaniline is a multi-step process that highlights the utility of this starting material in constructing complex pharmaceutical agents.

-

Disulfonylation: 3-chloroaniline is treated with chlorosulfonic acid to yield 4-amino-6-chlorobenzene-1,3-disulfonyl dichloride.[11]

-

Amination: The disulfonyl dichloride is then reacted with ammonia to form 4-amino-6-chlorobenzene-1,3-disulfonamide.[14]

-

Cyclization: Finally, the disulfonamide is cyclized by heating with formaldehyde, which also results in the reduction of a double bond in the newly formed heterocyclic ring to give hydrochlorothiazide.[11][15]

Diagram 3: Synthesis of Hydrochlorothiazide from 3-Chloroaniline

Caption: General pathway for the synthesis of an azo dye.

Conclusion

3-Chloroaniline is a chemical of profound industrial and research significance. Its utility as a precursor is demonstrated in the synthesis of a wide spectrum of valuable compounds, from life-saving pharmaceuticals like hydrochlorothiazide to vibrant azo dyes that color our world. An understanding of the core reactions of 3-chloroaniline—N-acylation, sulfonylation, and diazotization—along with the properties of its derivatives and salts, is essential for chemists and researchers in drug discovery and materials science. The protocols and data presented in this guide offer a solid technical foundation for the practical application and further exploration of the rich chemistry of 3-chloroaniline. As with all reactive chemical intermediates, a thorough understanding of and adherence to safety protocols is paramount for its responsible and effective use.

References

-

GSC Online Press. (2024, August 30). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]

-

Medicinal Chemistry Lectures Notes. (2015, December 26). Synthesis of hydrochlorthiazide. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloroaniline. Retrieved from [Link]

-

ijirset. (2020, August 15). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2008, November 11). 3-chlorophenol, 3-chloroaniline. Retrieved from [Link]

-

Al-Ayed, A. S., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. RSC Advances, 10(1), 100-133. Retrieved from [Link]

-

University of New Brunswick. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]

- Google Patents. (2016). CN105272937A - Production method of hydrochlorothiazide.

-

Ataman Kimya. (n.d.). 3-CHLOROANILINE. Retrieved from [Link]

-

Organic Syntheses. (n.d.). N-ETHYL-p-CHLOROANILINE. Retrieved from [Link]

-

ChemistryStudent. (n.d.). Azo Dye Formation (A-Level). Retrieved from [Link]

-

Gpatindia. (2020, October 19). CHLOROTHIAZIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-(4-CHLOROPHENYL)BUTAN-2-ONE. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Room temperature diazotization and coupling reaction using DES- Ethanol system. Retrieved from [Link]

-

Organic Process Research & Development. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-chloroaniline. Retrieved from [Link]

-

GSC Online Press. (2024, August 30). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]

- Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.

- Google Patents. (n.d.). US3397118A - Purification of chloroanilines by vacuum distillation with a chromate.

-

ResearchGate. (2018, November 20). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Retrieved from [Link]

-

Studylib. (n.d.). N-Acetylation of Aniline Lab: Procedure & Questions. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of m-Chloroaniline hydrochloride (CAS 141-85-5). Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). 3-Chloroaniline hydrochloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

-

New Journal of Chemistry (RSC Publishing). (n.d.). Detailed studies of the interaction of 3-chloroaniline with O,O′-diphenylphosphorylisothiocyanate. Retrieved from [Link]

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Chloroaniline | 108-42-9 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 3-Chloroaniline CAS#: 108-42-9 [m.chemicalbook.com]

- 7. 3-Chloroaniline for synthesis 108-42-9 [sigmaaldrich.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. studylib.net [studylib.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Synthesis of hydrochlorthiazide - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. CHLOROTHIAZIDE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 14. Chlorothiazide synthesis - chemicalbook [chemicalbook.com]

- 15. Hydrochlorothiazide synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Toxicity Profile of N-benzyl-3-chloroaniline hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl-3-chloroaniline hydrochloride is a chemical compound with potential applications in various research and development sectors. A thorough understanding of its toxicological profile is paramount for ensuring safe handling and for predicting its potential biological effects in drug development. This guide provides a comprehensive analysis of the anticipated toxicity of N-benzyl-3-chloroaniline hydrochloride, based on a detailed examination of its structural components: 3-chloroaniline and the benzyl group. In the absence of direct toxicological data for the complete molecule, this whitepaper synthesizes information from extensive databases and published literature on its constituent parts and structurally related N-alkylanilines. We will delve into the predicted acute toxicity, irritation and sensitization potential, and long-term effects such as mutagenicity and carcinogenicity. Furthermore, this guide outlines standard experimental protocols for evaluating these toxicological endpoints, providing a framework for the empirical safety assessment of this compound.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | N-benzyl-3-chloroaniline hydrochloride | PubChem[1] |

| Molecular Formula | C₁₃H₁₃Cl₂N | PubChem |

| Molecular Weight | 254.16 g/mol | PubChem |

| Appearance | Not available (likely a solid) | - |

| Solubility | Expected to have some water solubility due to the hydrochloride salt form. | Inferred |

Predicted Hazard Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), the following hazard classifications are predicted for N-benzyl-3-chloroaniline hydrochloride. This is a predictive assessment based on the known hazards of 3-chloroaniline.

-

Acute Toxicity, Oral: Category 3 - Toxic if swallowed.[2][3]

-

Acute Toxicity, Dermal: Category 3 - Toxic in contact with skin.[2][3]

-

Acute Toxicity, Inhalation: Category 2 - Fatal if inhaled.[3]

-

Skin Corrosion/Irritation: Predicted to be a skin irritant.[4]

-

Serious Eye Damage/Eye Irritation: Predicted to cause serious eye irritation.[4]

-

Skin Sensitization: Potential for skin sensitization.

-

Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs (primarily blood and spleen) through prolonged or repeated exposure.[2]

-

Hazardous to the Aquatic Environment: Very toxic to aquatic life with long-lasting effects.[2]

Toxicological Profile: A Structure-Activity Relationship Analysis

The toxicological profile of N-benzyl-3-chloroaniline hydrochloride can be inferred by examining the properties of its two primary structural components: 3-chloroaniline and the benzyl group.

The Toxicity of the 3-Chloroaniline Moiety

3-Chloroaniline is a well-characterized aromatic amine with significant toxicity. Its primary toxic effects are directed towards the hematopoietic system.

-

Methemoglobinemia: A key toxicological feature of anilines is their ability to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state. This change renders hemoglobin incapable of binding and transporting oxygen, leading to cyanosis (blue discoloration of the skin and mucous membranes), headache, dizziness, and in severe cases, can be life-threatening.[4] The effects of methemoglobinemia may be delayed after exposure.[4]

-

Acute Toxicity: 3-chloroaniline is classified as toxic by oral, dermal, and inhalation routes of exposure.[2][3] Symptoms of acute exposure are consistent with methemoglobinemia and can include headache, nausea, vomiting, and shortness of breath.[4]

-

Irritation: It is reported to be irritating to the skin and eyes.[4]

-

Chronic Toxicity and Carcinogenicity: Prolonged or repeated exposure to 3-chloroaniline may cause damage to the blood, leading to conditions like hemolytic anemia.[5] While there is some debate regarding the carcinogenic potential of chloroaniline isomers, the para-isomer (p-chloroaniline) has shown evidence of carcinogenicity in animal studies.[5] The carcinogenic risk of the meta-isomer is less clear but should be a consideration in risk assessment.

The Influence of the Benzyl Group

The addition of a benzyl group to the nitrogen atom of 3-chloroaniline can modify its toxicological profile.

-

Toxicokinetics: The benzyl group will increase the lipophilicity of the molecule compared to 3-chloroaniline, which may enhance its absorption through the skin and other biological membranes. The metabolism of N-alkylanilines is complex and can involve N-dealkylation, N-oxidation, and ring hydroxylation. The metabolic pathway will significantly influence the toxicity. N-hydroxylation is a critical activation step for the toxicity and carcinogenicity of many aromatic amines.

-

Sensitization: Benzyl chloride, a related compound, is a known skin sensitizer.[6] This suggests that N-benzyl-3-chloroaniline hydrochloride may also have the potential to cause allergic skin reactions.

-

Carcinogenicity: Benzyl chloride is classified as a substance that may cause cancer.[7] While the carcinogenic potential of the N-benzyl group within the larger molecule is not definitively established, it is a structural alert that warrants consideration.

Experimental Protocols for Toxicological Assessment

To empirically determine the toxicity of N-benzyl-3-chloroaniline hydrochloride, a battery of standardized tests should be performed. The following section outlines the principles and methodologies for key toxicological endpoints based on OECD Test Guidelines.

Acute Oral Toxicity (OECD 420, 423, or 425)

Objective: To determine the acute oral toxicity of a substance.[8]

Principle: A single dose of the test substance is administered orally to a group of rodents.[9] The animals are observed for a set period (typically 14 days) for signs of toxicity and mortality.[10] The results are used to classify the substance according to its acute oral toxicity.[8]

Methodology (Abbreviated from OECD 423 - Acute Toxic Class Method):

-

Dose Selection: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Animal Dosing: A group of three animals of a single sex (typically females as they are often more sensitive) is dosed with the starting concentration.[10]

-

Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for up to 14 days.

-

Step-wise Procedure: Depending on the outcome (number of mortalities), the test is either stopped, or another group of three animals is dosed at a higher or lower fixed dose level.

-

Classification: The substance is classified based on the dose at which mortality is observed.

In Vitro Skin Irritation (OECD 439)

Objective: To assess the potential of a substance to cause skin irritation.[2][11]

Principle: The test utilizes a reconstructed human epidermis (RhE) model, which mimics the structure and function of the human epidermis.[2][11] The test substance is applied to the surface of the RhE tissue. Cell viability is then measured to determine the extent of cytotoxicity caused by the substance.[7]

Methodology:

-

Tissue Preparation: Reconstituted human epidermis tissue models are cultured and prepared for testing.

-

Test Substance Application: The test substance is applied topically to the surface of the RhE tissue for a defined period (e.g., 15-60 minutes).

-

Incubation and Rinsing: After exposure, the tissue is thoroughly rinsed to remove the test substance.

-

Viability Assessment: The viability of the tissue is determined using a cell viability assay, most commonly the MTT assay. The amount of formazan dye produced is proportional to the number of viable cells.

-

Classification: If the mean tissue viability is reduced below a certain threshold (typically ≤ 50%), the substance is classified as a skin irritant.[7]

}

Caption: Workflow for In Vitro Skin Irritation Testing (OECD 439).In Vitro Eye Irritation (e.g., OECD 492)

Objective: To identify substances that can cause serious eye damage or irritation.

Principle: Similar to the skin irritation test, in vitro eye irritation tests use reconstructed human corneal epithelium (RhCE) models. The test substance is applied to the RhCE tissue, and cell viability is measured to predict the level of eye irritation.

Methodology:

-

Tissue Preparation: Reconstituted human corneal epithelium models are prepared.

-

Test Substance Application: The test substance is applied to the surface of the RhCE tissue.

-

Incubation and Rinsing: The tissue is incubated and then rinsed to remove the test substance.

-

Viability Assessment: Cell viability is measured, typically using the MTT assay.

-

Classification: The substance is classified based on the reduction in cell viability compared to negative controls.

Skin Sensitization (OECD 429 - Local Lymph Node Assay)

Objective: To determine the potential of a substance to cause skin sensitization (allergic contact dermatitis).[4]

Principle: The Local Lymph Node Assay (LLNA) is an in vivo method that measures the proliferation of lymphocytes in the lymph nodes draining the site of test substance application on the mouse ear.[4] A substance that induces a significant increase in lymphocyte proliferation is considered a skin sensitizer.[4]

Methodology:

-

Test Substance Application: The test substance is applied to the dorsal surface of the ears of a group of mice for three consecutive days.

-

Lymphocyte Proliferation Measurement: On day 6, the animals are injected with a radiolabeled substance (e.g., ³H-methyl thymidine) that is incorporated into the DNA of proliferating cells.

-

Lymph Node Excision: The draining auricular lymph nodes are excised and the radioactivity is measured.

-

Stimulation Index Calculation: A Stimulation Index (SI) is calculated by dividing the mean radioactivity in the test group by the mean radioactivity in the vehicle control group.

-

Classification: A substance is classified as a skin sensitizer if the SI is greater than or equal to 3.

Mutagenicity (OECD 471 - Bacterial Reverse Mutation Test/Ames Test)

Objective: To detect gene mutations induced by a chemical substance.[5]

Principle: The Ames test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).[5] The bacteria are exposed to the test substance, and if the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the essential amino acid.

Methodology:

-

Bacterial Strains: A set of specific bacterial tester strains is selected.

-

Exposure: The bacteria are exposed to various concentrations of the test substance, both with and without a metabolic activation system (S9 mix from rat liver).

-

Plating: The treated bacteria are plated on a minimal agar medium that lacks the required amino acid.

-

Incubation: The plates are incubated for 48-72 hours.

-

Colony Counting: The number of revertant colonies (colonies that have undergone a reverse mutation and can now grow) is counted.

-

Evaluation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.

}

Caption: Workflow for the Bacterial Reverse Mutation Test (Ames Test, OECD 471).Toxicokinetics and Metabolism: An Overview

The toxicokinetics of a substance describes its absorption, distribution, metabolism, and excretion (ADME).[12][13] For N-benzyl-3-chloroaniline hydrochloride, the metabolic pathway is crucial for determining its ultimate toxicity.

}

Caption: General Toxicokinetic Pathway of a Chemical Substance.-

Absorption: The hydrochloride salt form may enhance oral absorption. The lipophilic nature of the molecule suggests that dermal absorption is also a likely route of exposure.

-

Distribution: Once absorbed, the compound will be distributed throughout the body via the bloodstream.

-

Metabolism: The metabolism of N-alkylanilines can proceed through several pathways catalyzed by cytochrome P450 enzymes.

-

N-Dealkylation: Cleavage of the benzyl group to yield 3-chloroaniline. This would release a known toxicant.

-

N-Oxidation: Formation of an N-hydroxy derivative. N-hydroxylation is a key activation step for the toxicity of many aromatic amines, leading to the formation of reactive electrophiles that can bind to macromolecules like DNA and proteins.

-

Ring Hydroxylation: Addition of hydroxyl groups to the aromatic rings.

-

-

Excretion: The metabolites are typically conjugated (e.g., with glucuronic acid or sulfate) to increase their water solubility and facilitate their excretion in the urine.

The balance between these metabolic pathways will determine whether the compound is detoxified or activated to a more toxic form.

Conclusion

For drug development professionals and researchers, it is imperative to handle this compound with appropriate safety precautions, including the use of personal protective equipment to prevent skin and eye contact, and working in a well-ventilated area to avoid inhalation. Empirical testing following established guidelines, such as those provided by the OECD, is essential to definitively characterize the toxicological profile of N-benzyl-3-chloroaniline hydrochloride and to ensure its safe use in any application.

References

- Loba Chemie. (2016, May 18). 3-CHLOROANILINE FOR SYNTHESIS MSDS CAS-No.: 108-42-9 MSDS.

- International Labour Organization & World Health Organization. (2021). ICSC 0130 - 3-CHLOROANILINE.

- National Board for Laboratory Accreditation. (n.d.).

- Australian Industrial Chemicals Introduction Scheme (AICIS). (2013, May 17). Benzene, (chloromethyl)-: Human health tier II assessment Preface.

- (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.).

- nano-test.de. (2026, January 11). Skin irritation and corrosion toxicity tests: OECD Guideline 439.

- XCellR8. (n.d.).

- OECD. (2012, October 2).

- OECD. (2010, July 22).

- OECD. (2016, July 29). Test No.

- Benchchem. (2025). A Comparative Analysis of the Carcinogenic Potential of Chloroaniline Isomers.

- National Toxicology Program (NTP). (1987, February 24). OECD Test Guideline 401 - Acute Oral Toxicity.

- PubChem. (n.d.). Benzenamine, 3-chloro-, hydrochloride (1:1) | C6H7Cl2N | CID 67336.

- Scribd. (n.d.). OECD Acute Oral Toxicity Guidelines.

- PubChem. (n.d.). N-benzyl-3-chloroaniline hydrochloride (C13H12ClN).

- CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471).

- Fisher Scientific. (2010, September 20).

- GOV.UK. (2016, January 15). Benzyl chloride - Incident management.

- U.S. Environmental Protection Agency. (1989, August 1). Benzyl chloride (CASRN 100-44-7) | IRIS.

- PubMed. (1993).

- PubMed. (2007, January 15). Quantitative structure-activity relationships for predicting the joint toxicity of substituted anilines and phenols to algae.

- ResearchGate. (2025, August 9). Should the Incorporation of Structural Alerts be Restricted in Drug Design? An Analysis of Structure-Toxicity Trends with Aniline-Based Drugs | Request PDF.

- ACS Publications. (2020, February 21). Recent Advances and Outlook for the Isosteric Replacement of Anilines.

- U.S. Environmental Protection Agency. (2025, October 14). Toxicokinetics Overview.

- (n.d.).

Sources

- 1. thepsci.eu [thepsci.eu]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. ttslaboratuvar.com [ttslaboratuvar.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. x-cellr8.com [x-cellr8.com]

- 8. researchgate.net [researchgate.net]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. scribd.com [scribd.com]

- 11. nano-test.de [nano-test.de]

- 12. azolifesciences.com [azolifesciences.com]

- 13. epa.gov [epa.gov]

difference between N-benzyl-3-chloroaniline free base and hydrochloride salt

Technical Guide: -Benzyl-3-chloroaniline

Free Base vs. Hydrochloride Salt: Physicochemical Profiling & Synthetic Utility

Executive Summary

50798-95-31-

The Free Base is a lipophilic, nucleophilic oil used primarily as a reactant in downstream functionalization (alkylation, acylation, Buchwald-Hartwig coupling).

-

The Hydrochloride Salt (CAS 93445-15-9 ) is a stable, crystalline solid used for purification, long-term storage, and precise stoichiometric handling.

Understanding the phase behavior and solubility switch between these two forms is critical for optimizing yield and purity during scale-up.

Molecular Architecture & Physicochemical Profile

The transition from free base to salt fundamentally alters the molecular lattice energy, solubility parameter, and oxidative stability.

Comparative Data Table

| Feature | Free Base | Hydrochloride Salt |

| Chemical Name | ||

| CAS Number | 50798-95-3 | 93445-15-9 |

| Formula | ||

| Molecular Weight | 217.69 g/mol | 254.16 g/mol |

| Physical State | Colorless to pale yellow oil | White to off-white crystalline solid |

| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Soluble (dissociates to cation) |

| Solubility (Organic) | Soluble (DCM, EtOAc, Toluene) | Insoluble/Sparingly Soluble (EtOAc, Et2O) |

| Reactivity | Nucleophilic (Active) | Electrophilic/Dormant (Protonated) |

| Storage Stability | Prone to oxidation (darkens) | High (resistant to oxidation) |

Structural Causality[4]

-

Free Base (Oil): The presence of the

-benzyl and 3-chloro substituents disrupts the -

Hydrochloride Salt (Solid): Protonation of the secondary amine forms a quaternary ammonium cation. This introduces strong ionic lattice forces and hydrogen bonding networks (

), forcing the molecules into a stable crystalline lattice. This "locks" the nitrogen lone pair, preventing oxidation.

Synthesis & Interconversion Protocols

The ability to toggle between forms is a standard purification technique. The salt is often formed to isolate the amine from non-basic impurities (like unreacted benzaldehyde or benzyl alcohol) and then reverted to the base for the next reaction step.

Workflow Diagram: Synthesis & Interconversion

Caption: Cycle of synthesis, purification via salt formation, and regeneration of the reactive free base.

Experimental Protocols

A. Synthesis of Free Base (Reductive Amination)

-

Reagents: Dissolve 3-chloroaniline (1.0 eq) and benzaldehyde (1.0 eq) in MeOH.

-

Imine Formation: Stir for 2–4 hours (optional: add

to sequester water). -

Reduction: Cool to 0°C. Add

(1.5 eq) portion-wise. Stir at RT for 12 hours. -

Workup: Quench with water. Extract with DCM. Wash with brine.[2] Dry over

.[2] -

Result: Crude oil containing product and potential benzyl alcohol byproducts.

B. Conversion to Hydrochloride Salt (Purification)

-

Dissolution: Dissolve the crude free base oil in a minimum volume of dry diethyl ether or EtOAc.

-

Acidification: Dropwise add 4M HCl in dioxane (or HCl gas) at 0°C with vigorous stirring.

-

Precipitation: The white solid salt will precipitate immediately.

-

Filtration: Filter the solid and wash with cold ether to remove non-basic impurities.

-

Drying: Vacuum dry. This yields the chemically pure

-benzyl-3-chloroaniline hydrochloride .[3]

C. Regeneration of Free Base

-

Biphasic Mix: Suspend the HCl salt in DCM. Add 1M NaOH or saturated

. -

Extraction: Shake until the solid dissolves and the organic layer is clear.

-

Isolation: Separate the organic layer, dry, and concentrate.[2]

Synthetic Utility & Decision Matrix

Choosing the correct form is vital for reaction success. Using the salt in a reaction requiring a nucleophile without adding a base scavenger will result in zero conversion .

Reactivity Decision Tree

Caption: Decision matrix for selecting the optimal form based on experimental requirements.

Critical Application Notes

-

Buchwald-Hartwig Couplings: While the free base is the active species, many protocols prefer weighing the HCl salt (for accuracy) and adding an extra equivalent of base (e.g.,

, -

Acylation (Amide Coupling): You must use the free base or add a tertiary amine (e.g., TEA, DIPEA) if starting with the salt. The HCl salt alone will not react with acid chlorides.

-

Storage: The free base oil will turn brown/black over weeks due to air oxidation. The HCl salt remains white and stable for years at room temperature.

References

-

PubChem. N-benzyl-3-chloroaniline hydrochloride (Compound). CID 11506782.[4] Available at: [Link]

-

White Rose eTheses. New catalysts for amine alkylation reactions promoted by hydrogen borrowing (Experimental section describing synthesis of N-benzyl-3-chloroaniline as a colourless oil). Available at: [Link]

-

Organic Syntheses. Benzylaniline (General Procedure for N-benzylation). Coll. Vol. 1, p. 102 (1941). Available at: [Link]

Sources

- 1. CAS:88450-68-4N-Benzyl-2,4-dichloroaniline|BLDPharm [bldpharm.com]

- 2. ias.ac.in [ias.ac.in]

- 3. 93445-15-9_N-benzyl-3-chloroaniline hydrochlorideCAS号:93445-15-9_N-benzyl-3-chloroaniline hydrochloride【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 4. PubChemLite - N-benzyl-3-chloroaniline hydrochloride (C13H12ClN) [pubchemlite.lcsb.uni.lu]

Technical Guide: Selective N-Alkylation of 3-Chloroaniline

Executive Summary

3-Chloroaniline (m-chloroaniline) is a critical intermediate in the synthesis of pharmaceuticals (e.g., chloroquine derivatives), agrochemicals, and azo dyes. Its functionalization at the nitrogen atom, specifically N-alkylation , allows for the tuning of lipophilicity and electronic properties.

However, the chlorine substituent at the meta-position exerts an electron-withdrawing inductive effect (-I), reducing the nucleophilicity of the amine nitrogen compared to aniline. This necessitates tailored protocols to achieve high conversion. Furthermore, a common pitfall in N-alkylation is over-alkylation , leading to mixtures of secondary (mono-alkyl) and tertiary (di-alkyl) amines.

This guide details three distinct methodologies to achieve selective N-alkylation, prioritizing high-fidelity protocols for drug development applications.

Mechanistic Landscape & Method Selection

The choice of alkylation strategy depends heavily on the available alkylating agent and the desired selectivity.

Comparative Analysis of Methods

| Feature | Method A: Reductive Amination | Method B: Borrowing Hydrogen | Method C: Nucleophilic Substitution ( |

| Reagent | Aldehyde/Ketone + Reductant | Alcohol + Catalyst | Alkyl Halide + Base |

| Selectivity | High (Mono-selective) | High (Mono-selective) | Low (Risk of di-alkylation) |

| Atom Economy | Moderate (Stoichiometric waste) | Excellent ( | Poor (Salt waste) |

| Conditions | Mild (RT to | High Temp ( | Variable |

| Key Risk | Toxicity of Borohydrides | Catalyst Cost/Removal | Over-alkylation |

Decision Logic for Researchers

Method A: Reductive Amination (The Gold Standard)

This is the most reliable method for synthesizing secondary amines (mono-N-alkylated products) from 3-chloroaniline. The formation of an imine intermediate prevents over-alkylation because the imine is less nucleophilic than the starting amine.

Mechanism[2][3][4][5][6][7][8]

-

Imine Formation: 3-Chloroaniline condenses with an aldehyde (R-CHO) to form a hemiaminal, which dehydrates to an imine (Schiff base).

-

Reduction: The imine is selectively reduced to the amine.[1][2] Using Sodium Triacetoxyborohydride (STAB) allows for "one-pot" synthesis because STAB reduces imines faster than aldehydes.

Protocol: Synthesis of N-Ethyl-3-chloroaniline

Target: Selective mono-ethylation using Acetaldehyde.

Reagents:

-

3-Chloroaniline (1.0 equiv)[3]

-

Acetaldehyde (1.1 equiv)

-

Sodium Triacetoxyborohydride (

) (1.4 equiv) -

Acetic Acid (catalytic, 1-2 drops)

-

Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step Workflow:

-

Preparation: In a dry reaction vessel under

atmosphere, dissolve 3-chloroaniline (10 mmol) in DCE (30 mL). -

Imine Formation: Add Acetaldehyde (11 mmol). If reaction is sluggish (due to electron-poor aniline), add catalytic Acetic Acid.[3] Stir at Room Temperature (RT) for 30–60 mins.

-

Reduction: Cool the mixture to

. Add-

Note: Gas evolution (

) may occur; ensure venting.

-

-

Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2).

-

Quench: Quench with saturated aqueous

. -

Workup: Extract with DCM (

). Wash combined organics with brine, dry over -

Purification: Flash chromatography on silica gel.

Method B: Catalytic "Borrowing Hydrogen" (Green Chemistry)

For large-scale or green chemistry applications, using alcohols as alkylating agents is superior.[4][5] This method utilizes a metal catalyst (Ru, Ir, or Cu) to temporarily oxidize the alcohol to an aldehyde, condense it with the amine, and then re-reduce the imine using the hydrogen "borrowed" from the first step.

Mechanism: The Catalytic Cycle

Protocol: Ruthenium-Catalyzed N-Alkylation

Reagent: Ethanol or Benzyl Alcohol.

Reagents:

-

3-Chloroaniline (1.0 equiv)[3]

-

Primary Alcohol (1.2 equiv)

-

Catalyst:

(0.5 mol%) + DPEphos (1 mol%) -

Base:

(0.1 equiv) - Crucial for activating the alcohol. -

Solvent: Toluene or t-Amyl alcohol.

Procedure:

-

Combine aniline, alcohol, catalyst, ligand, and base in a sealed pressure tube (Schlenk tube).

-

Heat to

for 24 hours.-

Why High Temp? Dehydrogenation of the alcohol is endothermic and requires thermal energy.

-

-

Cool to RT. Filter through a celite pad to remove metal particulates.

-

Concentrate and purify.

Method C: Classical Alkylation (Optimization)

Direct alkylation with alkyl halides (e.g., Ethyl Bromide) often leads to mixtures (

Optimization Strategies:

-

Steric Control: Use bulky bases (e.g., DIPEA, Hunig's base) to hinder the approach of the second alkyl group.

-

Stoichiometry: Use a large excess of 3-chloroaniline (3-5 equiv) relative to the alkyl halide. This statistically favors the attack of the unreacted primary amine over the newly formed secondary amine.

-

Additives: Use of Cesium Hydroxide (

) in molecular sieves has shown improved mono-selectivity in literature.

Critical Safety & Handling: 3-Chloroaniline

3-Chloroaniline is highly toxic and easily absorbed through the skin. It causes methemoglobinemia (cyanosis).

-

PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

-

Engineering Controls: All weighing and transfers must occur inside a certified fume hood.

-

Decontamination: In case of spill, treat with dilute HCl to form the water-soluble hydrochloride salt, then absorb and dispose of as hazardous waste. Do not use bleach (may form chloramines).

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

-

Guillena, G., et al. "Hydrogen Autotransfer in the N-Alkylation of Amines and Related Compounds using Alcohols and Amines as Electrophiles." Chemical Reviews, 2010, 110(3), 1611-1641. Link

-

Hamid, M. H. S. A., et al. "Ruthenium-Catalyzed N-Alkylation of Amines with Alcohols." Journal of the American Chemical Society, 2009, 131(5), 1766-1774. Link

-

Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, 2001, 57(37), 7785-7811. Link

-

BenchChem. "Application Notes and Protocols for the N-alkylation of 3-(3-Chloro-5-fluorophenyl)aniline." BenchChem Protocols, 2025. Link

Sources

chemoselective synthesis of N-benzyl-3-chloroaniline from 3-chloroaniline

Executive Summary

This application note details the chemoselective synthesis of N-benzyl-3-chloroaniline from 3-chloroaniline and benzaldehyde . The primary challenge in alkylating anilines is controlling chemoselectivity to prevent over-alkylation (formation of tertiary amines) and preserving sensitive functional groups (aryl halides).

This guide recommends Reductive Amination using Sodium Triacetoxyborohydride (STAB) as the "Gold Standard" method. This route operates under mild conditions, ensuring high mono-alkylation selectivity (>95%) and complete retention of the chlorine substituent, which is often labile under catalytic hydrogenation conditions.

Introduction & Mechanistic Strategy

The Chemoselectivity Challenge

Synthesizing secondary amines from primary anilines presents two competing pathways that must be suppressed:

-

Over-Alkylation (Dialkylation): In direct alkylation (e.g., using benzyl chloride), the secondary amine product is often more nucleophilic than the starting primary aniline, leading to tertiary amine byproducts.

-

Hydrodehalogenation: If catalytic hydrogenation (e.g., Pd/C, H₂) is used for reductive amination, the aryl-chloride bond is highly susceptible to oxidative addition and cleavage, yielding the dechlorinated byproduct (N-benzylaniline).

The Solution: Reductive Amination with STAB

The use of Sodium Triacetoxyborohydride (NaBH(OAc)₃) allows for a "Direct Reductive Amination." Unlike Sodium Cyanoborohydride (NaBH₃CN), STAB is non-toxic and avoids the generation of HCN. Crucially, STAB is less reactive than Sodium Borohydride (NaBH₄); it does not reduce aldehydes/ketones at an appreciable rate but rapidly reduces the in situ generated iminium species.

Key Advantages:

-

Kinetic Selectivity: The reducing agent targets the protonated imine intermediate, not the carbonyl starting material.

-

Halogen Compatibility: Hydride reagents do not interact with the C-Cl bond under these conditions.

-

Mono-Selectivity: Steric bulk of the acetoxy groups prevents rapid reaction with the secondary amine product, halting the reaction at the mono-benzylated stage.

Reaction Mechanism & Pathway

The following diagram illustrates the specific pathway, highlighting the critical "Selectivity Filter" where the reaction stops before over-alkylation occurs.

Figure 1: Mechanistic pathway for the reductive amination of 3-chloroaniline. The red dotted line indicates the suppressed side reaction.

Experimental Protocols

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 3-Chloroaniline | 127.57 | 1.0 | Substrate |

| Benzaldehyde | 106.12 | 1.05 | Electrophile |

| NaBH(OAc)₃ (STAB) | 211.94 | 1.4 | Reducing Agent |

| Acetic Acid (AcOH) | 60.05 | 1.0 - 2.0 | Catalyst (pH control) |

| 1,2-Dichloroethane (DCE) | - | Solvent (0.2 M) | Solvent |

Note: THF can be used as a greener alternative to DCE, though reaction times may be slightly longer.

Protocol A: Direct Reductive Amination (Recommended)

This method is based on the foundational work of Abdel-Magid et al. [1].

-

Preparation: In a dry reaction vessel equipped with a magnetic stir bar, dissolve 3-chloroaniline (10 mmol, 1.28 g) in 1,2-Dichloroethane (DCE) (50 mL).

-

Aldehyde Addition: Add Benzaldehyde (10.5 mmol, 1.07 mL).

-

Catalysis: Add Glacial Acetic Acid (10-20 mmol, 0.6 - 1.2 mL). Note: The acid promotes imine formation.

-

Reaction: Add Sodium Triacetoxyborohydride (14 mmol, 3.0 g) in one portion.

-

Observation: Mild effervescence may occur.

-

-

Incubation: Stir the mixture at room temperature (20–25 °C) under an inert atmosphere (Nitrogen or Argon) for 2–4 hours.

-

Monitoring (PAT): Check reaction progress via TLC (Hexane:EtOAc 8:2) or HPLC. Look for the disappearance of 3-chloroaniline.

-

Quench: Once complete, quench the reaction by adding saturated aqueous NaHCO₃ (30 mL). Stir for 15 minutes to neutralize the acid and decompose excess borohydride.

-

Workup:

-

Purification: Concentrate the solvent under reduced pressure. The crude oil is typically purified via flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).

Protocol B: Stepwise Method (Alternative)

Use this if STAB is unavailable. This uses standard NaBH₄ but requires two distinct steps to prevent aldehyde reduction.

-

Imine Formation: Mix 3-chloroaniline (1.0 equiv) and Benzaldehyde (1.0 equiv) in Methanol (anhydrous). Add 3Å molecular sieves to absorb water. Stir for 4–12 hours to ensure complete imine formation.

-

Reduction: Cool the mixture to 0 °C. Carefully add Sodium Borohydride (NaBH₄) (1.0 equiv) in small portions.

-

Completion: Allow to warm to room temperature and stir for 1 hour. Follow the quench/workup procedure as above.

Workflow Visualization

Figure 2: Operational workflow for the STAB-mediated synthesis.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Steric hindrance or insufficient acid catalyst. | Increase AcOH to 2.0 equiv. Ensure solvent is dry (water hydrolyzes the imine back to aldehyde). |

| Dialkylation (Tertiary Amine) | Reaction ran too long or excess aldehyde used. | Strictly control aldehyde stoichiometry (1.05 eq). Do not let reaction run overnight if not necessary. |

| Dechlorination | Contamination with metal catalysts (if not using STAB). | Ensure no Pd residues are present in glassware. Stick to hydride reagents (STAB/NaBH₄). |

| Emulsion during Workup | Boron salts precipitating. | Add a small amount of Rochelle's salt (Potassium Sodium Tartrate) solution during the quench to solubilize boron species. |

Safety & Handling (E-E-A-T)

-

3-Chloroaniline: Toxic by inhalation, skin contact, and ingestion. Known to cause methemoglobinemia (blue skin/lips). Handle only in a fume hood with proper PPE (nitrile gloves, goggles). If exposed, seek immediate medical attention.

-

Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas (flammable). Quench carefully.

-

1,2-Dichloroethane: Carcinogen and chlorinated solvent. Dispose of in halogenated waste streams.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4] Studies on Direct and Indirect Reductive Amination Procedures.[3] The Journal of Organic Chemistry, 61(11), 3849–3862.[3] [Link]

-

Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395-404. [Link]

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7933, 3-Chloroaniline. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Reductive Amination of 3-Chloroaniline with Benzaldehyde

Abstract & Strategic Overview

This guide details the protocol for synthesizing N-(3-chlorophenyl)benzylamine (CAS: 6982-05-4) via the reductive amination of 3-chloroaniline and benzaldehyde .

While reductive amination is a staple transformation, this specific substrate pair presents a distinct electronic challenge:

-

The Nucleophile: 3-Chloroaniline is a weak nucleophile (

) due to the inductive electron-withdrawing effect (-I) of the chlorine atom. This slows the initial attack on the carbonyl carbon compared to unsubstituted aniline ( -

The Electrophile: Benzaldehyde is a non-enolizable aldehyde, mitigating aldol side-reactions but remaining susceptible to direct reduction to benzyl alcohol if the reducing agent is too aggressive.

We present two validated methodologies:

-

Method A (The Gold Standard): Direct reductive amination using Sodium Triacetoxyborohydride (STAB) . This is the preferred route for medicinal chemistry due to high chemoselectivity and mild conditions.

-

Method B (The Traditional Alternative): Stepwise reductive amination using Sodium Borohydride (NaBH₄) . This is a cost-effective alternative that requires strict pH or process control to prevent byproduct formation.

Mechanistic Insight

Understanding the mechanism is critical for troubleshooting. The reaction proceeds through a Schiff base (imine) intermediate.

Reaction Pathway

The reaction equilibrium favors the imine less strongly because the amine is electron-deficient. Therefore, acid catalysis (typically Acetic Acid) is crucial in Method A to protonate the hemiaminal hydroxyl group, facilitating water elimination to form the imine/iminium species, which is then rapidly reduced.

Figure 1: Mechanistic pathway highlighting the critical iminium formation step required for hydride transfer.

Experimental Protocols

Method A: Direct Reductive Amination (STAB)

Recommended for: High yield, ease of operation, and preventing over-alkylation.

Reagents:

-

3-Chloroaniline (1.0 equiv)

-

Benzaldehyde (1.05 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

-

Acetic Acid (AcOH) (1.0 - 2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[1]

Procedure:

-

Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloroaniline (10 mmol, 1.27 g) in DCE (30 mL).

-

Add Electrophile: Add benzaldehyde (10.5 mmol, 1.07 mL).

-

Catalysis: Add Acetic Acid (10-20 mmol, 0.6 - 1.2 mL). Note: The acid is vital here to drive the equilibrium toward the imine for this electron-poor aniline.

-

Mixing: Stir at Room Temperature (RT) for 15–30 minutes to allow partial imine formation.

-

Reduction: Add STAB (14 mmol, 2.97 g) in one portion.

-

Observation: Mild effervescence may occur.

-

-

Reaction: Stir at RT under nitrogen atmosphere. Monitor by TLC or LCMS.

-

Typical Time: 2–4 hours.

-

-

Quench: Quench by adding saturated aqueous NaHCO₃ solution (slowly) until pH is basic (~8).

-

Workup: Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.

Why this works: STAB is sterically crowded and electron-deficient (due to acetoxy groups), making it less basic. It reduces the protonated imine (iminium ion) much faster than it reduces the neutral benzaldehyde, ensuring high selectivity [1].

Method B: Stepwise Reductive Amination (NaBH₄)

Recommended for: Cost reduction or when STAB is unavailable.

Reagents:

-

3-Chloroaniline (1.0 equiv)

-

Benzaldehyde (1.0 equiv)

-

Sodium Borohydride (NaBH₄) (1.0 equiv)

-

Solvent: Methanol (MeOH)[2]

Procedure:

-

Imine Formation: Dissolve 3-chloroaniline (10 mmol) and benzaldehyde (10 mmol) in MeOH (30 mL).

-

Dehydration: Add 3Å molecular sieves (optional but recommended) to absorb water and push equilibrium. Stir for 2–4 hours.

-

Checkpoint: Ensure imine formation is complete by TLC (disappearance of aldehyde) before adding the reducing agent.

-

-

Reduction: Cool the mixture to 0°C. Carefully add NaBH₄ (10 mmol, 378 mg) portion-wise.

-

Warning: Exothermic with gas evolution (H₂).

-

-

Reaction: Allow to warm to RT and stir for 1 hour.

-

Workup: Quench with water or 1N NaOH. Evaporate MeOH, extract aqueous residue with EtOAc.

Risk Factor: If NaBH₄ is added before the imine is fully formed, it will reduce the unreacted benzaldehyde to benzyl alcohol (dead end).

Data Presentation & Comparison

| Feature | Method A (STAB) | Method B (NaBH₄) |

| Selectivity | High (Reduces imine > aldehyde) | Low (Reduces both; requires stepwise) |

| Reagent Cost | Moderate | Low |

| Solvent | DCE, THF (Aprotic) | MeOH, EtOH (Protic) |

| Acid Required? | Yes (Promotes iminium) | No (Usually neutral) |

| Water Tolerance | Moderate | Low (during imine formation) |

| Toxicity | Boric acid/acetate byproducts | Boric acid byproducts |

Self-Validating System (QC)

To ensure the protocol was successful without needing immediate external analysis, use these internal checks:

Visual Checks

-

Color Change: The reaction often turns from clear/pale yellow to a deeper yellow/orange upon imine formation.

-

Gas Evolution: Upon STAB addition, mild bubbling indicates active hydride transfer.

NMR Validation (¹H NMR in CDCl₃)

Use these diagnostic signals to confirm the structure [2]:

-

Target Signal (Product): Look for a sharp singlet (or doublet if coupling to NH) at ~4.30 – 4.40 ppm . This represents the benzylic methylene protons (

). -

Disappearance: The aldehyde proton (

) at ~10.0 ppm must be absent. -

Intermediate Check: If a signal persists at ~8.4 ppm , the imine was formed but not reduced. Add more reducing agent.

Troubleshooting Decision Tree

Figure 2: Troubleshooting logic for common failure modes.

Safety & Hazards

-

3-Chloroaniline: Highly toxic by inhalation, skin contact, and ingestion. Known to cause methemoglobinemia (blue skin/lips). Handle strictly in a fume hood with double nitrile gloves.

-

STAB: Releases acetic acid upon reaction. While safer than Cyanoborohydride (which releases HCN), it is still a hydride source and flammable.

-

Waste: Segregate halogenated solvents (DCE) from non-halogenated streams.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[1][3][4][5][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[3][4] [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

Sources

- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]

Application Note & Protocol: Preparation of N-benzyl-3-chloroaniline Hydrochloride

Abstract

This document provides a comprehensive, field-proven guide for the synthesis, purification, and characterization of N-benzyl-3-chloroaniline hydrochloride. The protocol is structured in three main parts: the synthesis of the N-benzyl-3-chloroaniline free base via reductive amination, its purification using column chromatography, and the subsequent conversion to its hydrochloride salt. This application note is designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind key procedural steps, robust safety protocols, and detailed analytical characterization to ensure a high-purity final product.

Introduction & Scientific Rationale

N-benzyl-3-chloroaniline is a substituted secondary amine that serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. The chloro- and benzyl- moieties provide distinct handles for further chemical modification.

The conversion of the free base amine to its hydrochloride salt is a standard practice in organic and medicinal chemistry. This transformation is performed for several critical reasons:

-

Enhanced Stability: Hydrochloride salts are generally more crystalline and less susceptible to air oxidation compared to the corresponding free bases.

-

Improved Handling: Salts are typically non-volatile, free-flowing solids, which simplifies weighing and handling compared to oils or low-melting solids.

-

Increased Solubility: While the free base is soluble in organic solvents, the hydrochloride salt often exhibits improved solubility in aqueous or protic media, which can be advantageous for certain applications or subsequent reaction steps.

The chosen synthetic route is the reductive amination of 3-chloroaniline with benzaldehyde. This method is highly efficient and controlled for forming secondary amines, avoiding the common issue of over-alkylation often seen with direct alkylation using benzyl halides.[1] The reaction proceeds in two main stages:

-

Imine Formation: The amine (3-chloroaniline) and the aldehyde (benzaldehyde) condense under mildly acidic conditions to form a Schiff base, or imine, intermediate.

-

Reduction: A selective reducing agent is used to reduce the imine C=N double bond to a C-N single bond, yielding the desired secondary amine.

Sodium borohydride (NaBH₄) is selected as the reducing agent. While milder reagents like sodium triacetoxyborohydride (STAB) can reduce the imine in the presence of the aldehyde, a stepwise approach where the imine is pre-formed before the addition of NaBH₄ is highly effective and avoids the use of more toxic cyanoborohydride reagents.[2][3]

Reaction Scheme

A visual representation of the two-step synthesis from 3-chloroaniline and benzaldehyde to N-benzyl-3-chloroaniline hydrochloride.

Materials and Equipment

Reagents & Solvents

| Reagent/Solvent | Formula | M.W. ( g/mol ) | Grade | Supplier |

| 3-Chloroaniline | C₆H₆ClN | 127.57 | ≥99% | Sigma-Aldrich |

| Benzaldehyde | C₇H₆O | 106.12 | ≥99%, ReagentPlus® | Sigma-Aldrich |

| Sodium Borohydride | NaBH₄ | 37.83 | ≥98%, powder | Sigma-Aldrich |

| Methanol (MeOH) | CH₃OH | 32.04 | Anhydrous, 99.8% | Fisher Scientific |

| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | Anhydrous, ≥99.7% | Fisher Scientific |

| Hydrochloric Acid | HCl | 36.46 | 2 M solution in Et₂O | Sigma-Aldrich |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS Grade | Fisher Scientific |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific |

| Hexanes | N/A | N/A | ACS Grade | Fisher Scientific |

| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Anhydrous, granular | Fisher Scientific |

| Silica Gel | SiO₂ | 60.08 | 60 Å, 230-400 mesh | Sorbent Technologies |

Equipment

-

Round-bottom flasks (100 mL, 250 mL)

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Ice bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glass funnel and filter paper

-

Chromatography column

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp (254 nm)

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

pH paper or pH meter

-

Büchner funnel and vacuum flask

Experimental Protocol

Workflow Overview

Caption: Experimental workflow from starting materials to the final hydrochloride salt.

Part A: Synthesis of N-benzyl-3-chloroaniline (Free Base)

-

Imine Formation:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-chloroaniline (5.00 g, 39.2 mmol, 1.0 equiv).

-

Add anhydrous methanol (80 mL) and stir until the aniline is fully dissolved.

-

Add benzaldehyde (4.16 g, 3.99 mL, 39.2 mmol, 1.0 equiv) dropwise at room temperature.

-

Stir the mixture at room temperature for 2 hours.

-

Scientific Rationale: The reaction is allowed to proceed for a sufficient duration to ensure maximum formation of the imine intermediate before introducing the reducing agent. This stepwise approach improves selectivity.[2]

-

-

Reaction Monitoring:

-

Monitor the reaction progress using TLC (eluent: 10% Ethyl Acetate in Hexanes). Spot the starting materials and the reaction mixture. The formation of a new, less polar spot (the imine) and consumption of the starting materials should be observed.

-

-

Reduction:

-

After 2 hours, cool the reaction flask to 0 °C using an ice bath.

-

Slowly add sodium borohydride (2.22 g, 58.8 mmol, 1.5 equiv) in small portions over 20-30 minutes.

-

Causality: The addition is performed slowly and at 0 °C to control the exothermic reaction and prevent potential side reactions, such as the reduction of the starting aldehyde.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for an additional 3 hours.

-

-

Work-up:

-

Quench the reaction by slowly adding 50 mL of deionized water.

-

Remove the methanol using a rotary evaporator.

-

Transfer the remaining aqueous mixture to a 250 mL separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-benzyl-3-chloroaniline as a yellow oil.

-

Part B: Purification (Flash Column Chromatography)

-

Column Preparation: Prepare a silica gel column using a slurry packing method with 10% Ethyl Acetate in Hexanes as the eluent.

-

Loading: Adsorb the crude oil onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient of 5% to 20% Ethyl Acetate in Hexanes.

-

Scientific Rationale: A gradient elution is used to first elute non-polar impurities, followed by the product, and finally any remaining polar impurities.

-

-

Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product (visualized by UV lamp at 254 nm).

-

Concentration: Concentrate the pure fractions under reduced pressure to obtain pure N-benzyl-3-chloroaniline as a pale yellow oil. Record the yield.

Part C: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified N-benzyl-3-chloroaniline (e.g., 1.0 g) in anhydrous diethyl ether (20 mL) in an Erlenmeyer flask.

-

Precipitation: While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate will form immediately.

-

Causality: The basic nitrogen atom of the amine is protonated by HCl, forming the ionic ammonium salt which is insoluble in the non-polar diethyl ether.

-

-

Completion: Continue adding the HCl solution until no further precipitation is observed. Check the pH of the supernatant with moist pH paper to ensure it is acidic.

-

Isolation: Isolate the white solid by vacuum filtration using a Büchner funnel.

-

Washing & Drying: Wash the solid with a small amount of cold, anhydrous diethyl ether (2 x 10 mL) to remove any residual impurities. Dry the product under vacuum to obtain N-benzyl-3-chloroaniline hydrochloride as a white to off-white crystalline solid.

-

Record the final mass and calculate the overall yield.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[4]

-

Ventilation: All steps should be performed in a well-ventilated fume hood.

-

Reagent Handling:

-

3-Chloroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[5][6] It can cause damage to organs through prolonged exposure.[5][6] Handle with extreme care.

-

Benzaldehyde: Combustible liquid. Avoid contact with skin and eyes.[7]

-

Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Add slowly and in a controlled manner.

-

HCl in Ether: Corrosive and volatile. Handle only in a fume hood.

-

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

| Technique | Expected Results for N-benzyl-3-chloroaniline Hydrochloride |

| Melting Point | Sharp melting point (literature values may vary, but should be a narrow range). |

| ¹H NMR (DMSO-d₆) | Peaks corresponding to aromatic protons of both rings, a singlet for the benzylic CH₂ protons, and a broad peak for the N-H protons. |

| ¹³C NMR (DMSO-d₆) | Signals for all 13 unique carbon atoms. |

| FT-IR (KBr pellet) | Characteristic peaks for N-H stretching (as an ammonium salt, ~2400-2800 cm⁻¹ broad), C-H aromatic stretching (~3000-3100 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹). |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Yield of Free Base | Incomplete imine formation or reduction. | Increase reaction time for imine formation. Ensure NaBH₄ is fresh and added in sufficient excess. |

| Product is an Oil, not a Solid Salt | Product is not fully protonated or is impure. | Add more HCl/ether solution. If still oily, repurify the free base by column chromatography before repeating the salt formation. |

| Tailing on TLC Plate | The basic amine is interacting strongly with the acidic silica gel. | Add 1% triethylamine (Et₃N) to the TLC eluent to suppress tailing. This can also be applied to the column chromatography mobile phase. |

| Product Discoloration | Oxidation of the aniline. | Store the free base under an inert atmosphere (Nitrogen or Argon) if not used immediately. Ensure solvents are of high purity.[4] |

References

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

-

JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination. [Link]

-

Organic Reactions. (n.d.). Reductive Amination - Common Conditions. [Link]

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

-

Loba Chemie. (2016, May 18). 3-CHLOROANILINE FOR SYNTHESIS MSDS. [Link]

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis of N-benzyl-3-chloroaniline Hydrochloride

Introduction: Accelerating Amine Synthesis with Microwave Technology

N-benzyl-3-chloroaniline hydrochloride is a valuable building block in medicinal chemistry and materials science. Traditional methods for its synthesis often involve prolonged reaction times, high temperatures, and the use of volatile organic solvents, contributing to significant energy consumption and environmental concerns.[1][2] In alignment with the principles of green chemistry, microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations.

Microwave irradiation offers a rapid and efficient method for heating, directly interacting with polar molecules in the reaction mixture. This leads to a dramatic reduction in reaction times, often from hours to minutes, and can result in higher yields and cleaner product profiles.[3][4] The uniform heating provided by microwaves minimizes the formation of byproducts, simplifying purification processes.[5] Furthermore, MAOS often allows for solvent-free reaction conditions, reducing the environmental impact and operational costs associated with traditional solvent-based syntheses.[6][7]

This application note provides a detailed protocol for the efficient, solvent-free, microwave-assisted synthesis of N-benzyl-3-chloroaniline, followed by its conversion to the hydrochloride salt. The causality behind experimental choices, a self-validating system for protocol integrity, and comprehensive characterization data are provided to ensure reproducibility and reliability for researchers, scientists, and drug development professionals.

Reaction Mechanism and Rationale

The synthesis of N-benzyl-3-chloroaniline proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of 3-chloroaniline acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. A base, such as potassium carbonate, is employed to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Microwave irradiation significantly accelerates this reaction by efficiently overcoming the activation energy barrier. The polar nature of the reactants and the ionic intermediate allows for strong coupling with the microwave field, leading to rapid and uniform heating of the reaction mixture. This targeted heating at the molecular level is the primary reason for the observed rate enhancements compared to conventional heating methods.[4]

Materials and Methods

Reagents and Equipment

| Reagent/Equipment | Grade/Specification | Supplier |

| 3-Chloroaniline | 99% | Sigma-Aldrich |

| Benzyl chloride | ≥99% | Sigma-Aldrich |

| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |

| Diethyl ether | Anhydrous, ≥99.5% | VWR |

| Hydrochloric acid | 37% (concentrated) | J.T. Baker |

| Deionized water | --- | --- |

| Sodium sulfate (Na₂SO₄) | Anhydrous, granular | EMD Millipore |

| Monomode Microwave Reactor | e.g., CEM Discover SP | --- |

| 10 mL microwave reaction vial | with snap-on cap | --- |

| Magnetic stir bar | --- | --- |

| Rotary evaporator | --- | --- |

| Standard laboratory glassware | --- | --- |

| pH paper | --- | --- |

| NMR Spectrometer | 400 MHz or higher | --- |

| FT-IR Spectrometer | with ATR accessory | --- |

| Mass Spectrometer | with ESI or EI source | --- |

Experimental Protocols

Part 1: Microwave-Assisted Synthesis of N-benzyl-3-chloroaniline

This protocol details the solvent-free N-alkylation of 3-chloroaniline with benzyl chloride under microwave irradiation.

Step-by-Step Procedure:

-

Preparation of Reagents: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3-chloroaniline (1.27 g, 10 mmol), benzyl chloride (1.27 g, 10 mmol), and anhydrous potassium carbonate (2.07 g, 15 mmol).

-

Microwave Irradiation: Securely cap the reaction vial and place it in the cavity of the monomode microwave reactor. Irradiate the mixture under the following conditions:

-

Power: 150 W

-

Temperature: 150°C (monitor with internal IR sensor)

-

Ramp time: 2 minutes

-

Hold time: 10 minutes

-

Stirring: High

-

-

Reaction Work-up: After the reaction is complete and the vial has cooled to a safe temperature, carefully open the vial. Add 20 mL of deionized water to the reaction mixture and stir for 5 minutes to dissolve the potassium salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-benzyl-3-chloroaniline as an oil.

-

Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Part 2: Synthesis of N-benzyl-3-chloroaniline Hydrochloride

This protocol describes the conversion of the synthesized free base to its hydrochloride salt for improved stability and handling.

Step-by-Step Procedure:

-

Dissolution: Dissolve the purified N-benzyl-3-chloroaniline (2.17 g, 10 mmol) in 20 mL of anhydrous diethyl ether in a 50 mL Erlenmeyer flask.

-

Acidification: Cool the solution in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the solution becomes acidic (test with pH paper). A white precipitate of N-benzyl-3-chloroaniline hydrochloride will form.

-

Isolation: Filter the precipitate using a Büchner funnel and wash the solid with a small amount of cold diethyl ether.

-

Drying: Dry the white solid under vacuum to obtain the final N-benzyl-3-chloroaniline hydrochloride.

Visualizing the Workflow